RG3039

Description

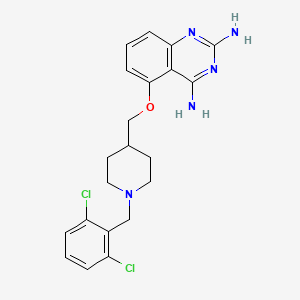

Structure

3D Structure

Properties

IUPAC Name |

5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N5O/c22-15-3-1-4-16(23)14(15)11-28-9-7-13(8-10-28)12-29-18-6-2-5-17-19(18)20(24)27-21(25)26-17/h1-6,13H,7-12H2,(H4,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLHFGXIUJNDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC3=C2C(=NC(=N3)N)N)CC4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143380 | |

| Record name | D-157495 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005504-62-0 | |

| Record name | D-157495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005504620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-157495 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-157495 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RG-3039 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSV93L7URW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RG3039: A Technical Guide to its Mechanism of Action in Spinal Muscular Atrophy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RG3039, a C5-substituted quinazoline derivative, emerged as a promising small molecule therapeutic for Spinal Muscular Atrophy (SMA). Its primary mechanism of action is the potent and specific inhibition of the scavenger mRNA decapping enzyme, DcpS. The therapeutic hypothesis centered on the principle that by modulating RNA metabolism through DcpS inhibition, this compound would increase the production of full-length Survival of Motor Neuron (SMN) protein from the SMN2 gene, thereby compensating for the loss of functional SMN protein from the mutated SMN1 gene. Preclinical studies in various mouse models of SMA demonstrated that this compound could cross the blood-brain barrier, robustly inhibit its target enzyme in the central nervous system, and lead to significant improvements in survival, weight, and motor function.[1][2][3] Despite these encouraging preclinical results and a favorable safety profile in Phase 1 clinical trials, development was halted as the observed DcpS inhibition in humans did not translate to an increase in SMN protein levels.[4] This guide provides a detailed technical overview of the mechanism of action of this compound, summarizing key preclinical data and experimental methodologies.

Molecular Target and Core Mechanism

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to mutations or deletion of the SMN1 gene.[1][5] A paralogous gene, SMN2, can produce a small amount of functional SMN protein, but due to a single nucleotide difference, the majority of its transcripts are misspliced, leading to the exclusion of exon 7 and the production of a truncated, unstable protein.[1] this compound was developed to increase the amount of functional SMN protein produced from the SMN2 gene.[6]

The primary molecular target of this compound is the scavenger decapping enzyme (DcpS) , a key enzyme in mRNA metabolism.[1][2] DcpS hydrolyzes the m7GpppN cap structure of mRNA fragments that are remnants of the 3' to 5' mRNA decay pathway.[7] this compound is a potent inhibitor of human DcpS (hDcpS) activity.[1] By inhibiting DcpS, this compound is thought to influence RNA metabolism in a way that ultimately leads to increased levels of full-length SMN2 mRNA and subsequently, functional SMN protein.[4] Additionally, some studies have suggested that quinazoline derivatives, the class of compounds to which this compound belongs, can also increase SMN2 promoter activity.[3][5]

Signaling Pathway and Mechanism of Action

Quantitative Preclinical Data

This compound demonstrated significant efficacy in preclinical mouse models of SMA. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro and In Vivo DcpS Inhibition

| Parameter | Value | Species/System | Reference |

| IC50 for hDcpS | 4.2 ± 0.13 nM | Human (in vitro) | [1][8] |

| IC90 for hDcpS | 40 nM | Human (in vitro) | [1][8] |

| IC50 for DcpS | 3.4 nM | Mouse brain extracts (in vitro) | [2] |

| DcpS Inhibition in CNS | ~90% | SMA mice (in vivo) | [2] |

| Duration of DcpS Inhibition | ~80% inhibition 72h after last dose | SMA mice (in vivo) | [2] |

Table 2: Efficacy in SMA Mouse Models

| Mouse Model | Dose (mg/kg) | Treatment Duration | Key Outcomes | Reference |

| 2B/- SMA | 0.5 - 20 | P4 - P20 | Dose-dependent increase in median survival (22-134 days vs. 18 days for vehicle). | [1] |

| 2B/- SMA | 20 | P4 - P16 | Restoration of nuclear SMN gems in motor neurons. | [1] |

| Severe SMA (Taiwanese) | 10 | P1 - P10 | ~30-40% increase in full-length SMN transcript levels in neural tissues. | [2] |

| Severe SMA | 3 or 10 | Daily from P1 | 29% improvement in median survival; 15% increase in maximum body weight. | [9] |

| ChATCre+ SmnRes SMA | Not specified | Not specified | 66% increase in median survival when combined with genetic SMN restoration in motor neurons. | [7] |

Experimental Protocols and Methodologies

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

DcpS Inhibition Assay (In Vitro)

Objective: To determine the potency of this compound in inhibiting DcpS enzyme activity.

Methodology:

-

Recombinant human DcpS (hDcpS) enzyme is incubated with varying concentrations of this compound.

-

A synthetic mRNA cap analogue substrate is added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is quenched, and the amount of product generated (hydrolyzed cap structure) is quantified, typically using a fluorescent or radiometric method.

-

The percentage of enzyme inhibition at each this compound concentration is calculated relative to a vehicle control.

-

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve.

SMN Transcript Level Quantification (RT-qPCR)

Objective: To measure the effect of this compound on the levels of full-length and truncated SMN2 mRNA.

Methodology:

-

Total RNA is extracted from tissues (e.g., spinal cord, brain) of this compound-treated and vehicle-treated SMA mice.

-

The RNA is reverse transcribed into complementary DNA (cDNA) using reverse transcriptase.

-

Quantitative polymerase chain reaction (qPCR) is performed using specific primers that differentiate between full-length SMN2 mRNA (containing exon 7) and truncated SMN2 mRNA (lacking exon 7).

-

The relative abundance of each transcript is normalized to a housekeeping gene.

-

Fold changes in transcript levels in the this compound-treated group are calculated relative to the vehicle-treated group.

SMN Gem Counting in Motor Neurons (Immunofluorescence)

Objective: To assess the impact of this compound on nuclear SMN protein levels, as indicated by the number of Gemini of Cajal bodies (gems).

Methodology:

-

Spinal cord tissue from treated and control mice is sectioned and mounted on slides.

-

The tissue sections are fixed and permeabilized.

-

Sections are incubated with primary antibodies against SMN and a motor neuron marker (e.g., Choline Acetyltransferase, ChAT).

-

Fluorescently labeled secondary antibodies are used to visualize the primary antibodies.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI).

-

Images are captured using a fluorescence microscope.

-

The number of SMN-positive foci (gems) within the nuclei of ChAT-positive motor neurons is quantified.

Experimental Workflow

Clinical Development and Discontinuation

This compound entered Phase 1 clinical trials in healthy volunteers.[6] The trials demonstrated that the drug was well-tolerated at all administered doses, with no serious adverse events reported.[10] Furthermore, a dose-related drug response resulted in up to 90% inhibition of the target enzyme, DcpS, in circulating peripheral blood mononuclear cells.[9][10]

However, in a subsequent Phase 1b trial, while this compound successfully inhibited DcpS in the blood, this did not lead to a detectable change in SMN protein levels.[4] This lack of a downstream effect on the intended biomarker was a critical finding. The development partner, Pfizer, concluded that at the tested doses, this compound would likely be ineffective in SMA patients and subsequently suspended the development program in 2015.[4]

Conclusion

This compound is a potent, orally bioavailable, and brain-penetrant inhibitor of the DcpS enzyme. Its mechanism of action was predicated on the hypothesis that inhibiting this key enzyme in RNA metabolism would increase the production of functional SMN protein from the SMN2 gene. This hypothesis was supported by extensive preclinical data in mouse models of SMA, where this compound administration led to significant improvements in disease phenotypes. However, despite successful target engagement in early-phase human trials, the lack of a corresponding increase in SMN protein levels led to the discontinuation of its development for SMA. The story of this compound underscores the critical importance of translatable biomarkers and the challenges of translating preclinical efficacy into clinical benefit.

References

- 1. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The DcpS inhibitor this compound improves motor function in SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. smanewstoday.com [smanewstoday.com]

- 5. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quest - Article - FDA Approves Phase 1 Clinical Trial of this compound in SMA | Muscular Dystrophy Association [mda.org]

- 7. The DcpS inhibitor this compound improves motor function in SMA mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. neurology.org [neurology.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

RG3039: A Comprehensive Technical Guide to a DcpS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG3039 is a brain-penetrant, orally bioavailable small molecule that potently inhibits the scavenger mRNA decapping enzyme, DcpS. Initially developed as a therapeutic candidate for Spinal Muscular Atrophy (SMA), this compound demonstrated robust preclinical efficacy in mouse models of the disease, improving survival and motor function. While its clinical development for SMA was halted due to a lack of significant increase in Survival Motor Neuron (SMN) protein levels in human trials, the potent and specific inhibition of DcpS by this compound continues to make it a valuable tool for studying RNA metabolism and a potential therapeutic agent for other indications, including oncology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols for its characterization, and a discussion of the signaling pathways it modulates.

Introduction: The Role of DcpS in RNA Metabolism

The regulation of mRNA turnover is a critical process in controlling gene expression. In eukaryotic cells, mRNA degradation occurs through two major pathways: the 5'-3' and the 3'-5' decay pathways. The scavenger decapping enzyme, DcpS, plays a crucial role in the final step of the 3'-5' mRNA decay pathway. Following the exonucleolytic degradation of an mRNA from its 3' end by the exosome, a residual 7-methylguanosine (m7G) cap structure (m7GpppN) remains. DcpS hydrolyzes this cap structure, releasing m7GMP and rendering the remaining RNA fragment susceptible to further degradation.[1][2] This "scavenger" activity is essential for clearing the byproducts of mRNA decay and maintaining cellular homeostasis.

This compound is a C5-substituted quinazoline derivative that acts as a potent and selective inhibitor of DcpS.[3] Its ability to cross the blood-brain barrier made it an attractive candidate for neurological disorders like SMA.[3][4] While the initial therapeutic hypothesis for SMA focused on increasing SMN protein levels through the modulation of SMN2 gene expression, subsequent research has revealed that the effects of DcpS inhibition are more complex, impacting various aspects of RNA metabolism.[4]

Mechanism of Action of this compound

This compound exerts its biological effects through the direct inhibition of the DcpS enzyme. By binding to the active site of DcpS, this compound prevents the hydrolysis of the m7G cap from mRNA decay remnants. This leads to an accumulation of capped oligonucleotides within the cell. The downstream consequences of this enzymatic inhibition are multifaceted and are thought to include:

-

Modulation of SMN2 Splicing: The initial hypothesis for the therapeutic benefit of this compound in SMA was that the accumulation of cap structures would alter the splicing of the SMN2 pre-mRNA, leading to increased inclusion of exon 7 and consequently, higher levels of full-length, functional SMN protein.[3] While this effect was observed in some preclinical models, it did not translate to a significant increase in SMN protein in human clinical trials.[5]

-

Impact on miRNA Degradation: Emerging evidence suggests that DcpS may also play a role in the degradation of microRNAs (miRNAs), independent of its scavenger decapping activity.[6] Inhibition of DcpS could therefore alter the stability and function of specific miRNAs, leading to widespread changes in gene expression.

-

Downregulation of STAT5B Signaling: In the context of glioblastoma, this compound has been shown to downregulate the expression of Signal Transducer and Activator of Transcription 5B (STAT5B), a key protein involved in cell proliferation and survival.[3][7] The precise mechanism by which DcpS inhibition leads to STAT5B downregulation is still under investigation.

The following diagram illustrates the central role of DcpS in mRNA decay and the inhibitory action of this compound.

Caption: Mechanism of this compound action on the DcpS enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| DcpS Inhibition IC50 | 4.2 ± 0.13 nM | [3] |

| DcpS Inhibition IC90 | 40 nM | [3] |

Table 2: Preclinical Efficacy of this compound in SMA Mouse Models

| Mouse Model | Dose | Median Survival | % Increase in Survival | Reference |

| Taiwanese 5058 Hemi | 10 mg/kg/day | 25 days (vs. 15 days for vehicle) | 67% | [3] |

| 2B/- SMA | 0.25 mg/kg/day | 20 days (vs. 18.5 days for vehicle) | 8% | [3] |

| 2B/- SMA | 0.5 mg/kg/day | 22 days (vs. 18.5 days for vehicle) | 19% | [3] |

| 2B/- SMA | 2.5 mg/kg/day | 123 days (vs. 18.5 days for vehicle) | 565% | [3] |

| 2B/- SMA | 10 mg/kg/day | 134 days (vs. 18.5 days for vehicle) | 624% | [3] |

| 2B/- SMA | 20 mg/kg/day | >112 days (vs. 18 days for vehicle) | >522% | [3] |

| SMAΔ7 | 10 mg/kg/day | 15.5 days (vs. 12.3 days for vehicle) | 26% | [4] |

Table 3: Phase I Clinical Trial Data in Healthy Volunteers

| Study Phase | Population | Key Findings | Reference |

| Phase Ia (Single Ascending Dose) | 32 healthy volunteers | This compound was well-tolerated. >90% inhibition of DcpS in blood for at least 48 hours. | [5][8] |

| Phase Ib (Multiple Ascending Doses) | 32 healthy volunteers | This compound successfully blocked DcpS in the blood. No significant change in SMN protein levels. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro DcpS Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DcpS.

Materials:

-

Recombinant human DcpS enzyme

-

m7GpppA-biotin substrate

-

Assay buffer: 50 mM Tris-HCl (pH 7.9), 20 mM MgCl2, 60 mM (NH4)2SO4

-

This compound or other test compounds

-

96-well assay plates

-

Detection reagent (e.g., streptavidin-conjugated horseradish peroxidase and a suitable substrate)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the DcpS enzyme solution (final concentration ~0.05 nM) to each well.

-

Add 5 µL of the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding 5 µL of the m7GpppA-biotin substrate (final concentration ~50 nM).

-

Incubate the plate at room temperature for 45 minutes.

-

Stop the reaction by adding a potent DcpS inhibitor at a high concentration (e.g., 1 µM D156844).

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Caption: Workflow for the in vitro DcpS inhibition assay.

Quantification of SMN Protein Levels by Western Blot

This protocol describes the semi-quantitative analysis of SMN protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against SMN (e.g., mouse anti-SMN)

-

Primary antibody against a loading control (e.g., mouse anti-β-actin)

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody following steps 7-11.

-

Quantify the band intensities using densitometry software and normalize the SMN signal to the loading control.

Immunofluorescence for Gem Counting in Motor Neurons

This protocol is for the visualization and quantification of nuclear gems, which are correlated with SMN protein levels, in motor neurons.

Materials:

-

Spinal cord tissue sections

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization/blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

-

Primary antibody against SMN (e.g., rabbit anti-SMN)

-

Primary antibody against a motor neuron marker (e.g., goat anti-ChAT)

-

Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-goat)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the spinal cord sections with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the sections three times with PBS.

-

Permeabilize and block the sections in the permeabilization/blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary antibodies (anti-SMN and anti-ChAT) diluted in the blocking solution overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate the sections with the fluorescently-labeled secondary antibodies and DAPI for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBS.

-

Mount the sections with antifade mounting medium.

-

Visualize the sections using a fluorescence microscope.

-

Identify motor neurons based on ChAT staining and count the number of SMN-positive gems within the DAPI-stained nuclei.

Signaling Pathways and Therapeutic Implications

The inhibition of DcpS by this compound has implications for several signaling pathways, extending beyond its initial application in SMA.

The Canonical mRNA Decay Pathway

As previously described, DcpS is a key enzyme in the 3'-5' mRNA decay pathway. By inhibiting DcpS, this compound causes an accumulation of capped RNA fragments. The broader consequences of this accumulation on cellular function are still being elucidated but may involve feedback mechanisms that regulate transcription and other aspects of RNA processing.

Emerging Role in miRNA Regulation

Recent studies have implicated DcpS in the regulation of miRNA stability.[6] This function appears to be independent of its decapping activity. By potentially modulating the levels of specific miRNAs, DcpS inhibition could have widespread effects on the expression of numerous target genes, contributing to the therapeutic effects observed in different disease models.

Impact on STAT5B Signaling in Cancer

In glioblastoma, this compound has been shown to suppress tumor growth by downregulating STAT5B expression.[3][7] STAT5B is a transcription factor that promotes cell proliferation and survival. The link between DcpS inhibition and STAT5B downregulation suggests a novel therapeutic avenue for cancers that are dependent on this signaling pathway.

The following diagram illustrates the potential signaling pathways affected by this compound.

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of the DcpS enzyme that has been instrumental in advancing our understanding of RNA metabolism. While its initial development for SMA did not lead to a successful therapy, the preclinical data clearly demonstrated its biological activity and potential to ameliorate disease phenotypes in mouse models. The discovery of its effects on other pathways, such as STAT5B signaling in cancer, has opened up new avenues for its therapeutic application.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which DcpS inhibition affects downstream signaling pathways.

-

Exploring the therapeutic potential of this compound and other DcpS inhibitors in a broader range of diseases, including different types of cancer and other neurological disorders.

-

Identifying biomarkers that can predict which patients are most likely to respond to DcpS inhibitor therapy.

The continued study of this compound will undoubtedly provide further insights into the intricate network of RNA regulation and may yet yield novel therapeutic strategies for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. criver.com [criver.com]

- 3. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels | PLOS One [journals.plos.org]

- 8. Targeted Degradation of mRNA Decapping Enzyme DcpS by a VHL-recruiting PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to RG3039 and its Influence on SMN2 Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, is retained. However, due to a splicing defect, the majority of the protein produced from SMN2 is a truncated, non-functional version. RG3039, a small molecule compound, emerged as a promising therapeutic candidate for SMA. It was identified as a potent inhibitor of the scavenger decapping enzyme DcpS. The therapeutic rationale centered on the hypothesis that inhibition of DcpS would lead to an increase in full-length SMN protein produced from the SMN2 gene. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, focusing on its mechanism of action, its effects on SMN2 gene expression, and the experimental methodologies used to elucidate these findings.

This compound and its Molecular Target: The DcpS Enzyme

This compound is a quinazoline derivative that was identified as a potent inhibitor of the DcpS enzyme. DcpS is a key enzyme in the 3' to 5' mRNA decay pathway, where it hydrolyzes the 7-methylguanosine (m7G) cap structure from mRNA fragments.[1] The inhibition of DcpS by this compound is thought to modulate RNA metabolism, which in turn was proposed to influence the expression of the SMN2 gene.

Quantitative Analysis of DcpS Inhibition

In vitro studies have demonstrated that this compound is a highly potent inhibitor of human DcpS enzyme activity. Furthermore, in vivo studies in mouse models of SMA have shown that orally administered this compound effectively crosses the blood-brain barrier and robustly inhibits DcpS activity in the central nervous system.

| Parameter | Value | Experimental System | Reference |

| IC50 | 4.2 ± 0.13 nM | In vitro human DcpS enzyme assay | [2] |

| IC90 | 40 nM | In vitro human DcpS enzyme assay | [2] |

| In vivo Inhibition | ~90% | Brain tissue from SMA mice treated with 3 or 10 mg/kg this compound |

Table 1: Quantitative data on the inhibition of DcpS enzyme activity by this compound.

The Effect of this compound on SMN2 Gene Expression

The primary therapeutic hypothesis for this compound was that its inhibition of DcpS would lead to an increase in the production of full-length, functional SMN protein from the SMN2 gene.

SMN2 mRNA Levels

Studies in a severe mouse model of SMA (SMAΔ7 mice) demonstrated that treatment with this compound led to a modest increase in the levels of full-length SMN2 mRNA in neural tissues.

| Tissue | This compound Dose | Increase in Full-Length SMN2 mRNA | Reference |

| Spinal Cord | 10 mg/kg | ~30-40% | |

| Brain | 10 mg/kg | ~30-40% |

Table 2: Effect of this compound on full-length SMN2 mRNA levels in SMAΔ7 mice.

SMN Protein Levels and Nuclear Gems

The effect of this compound on SMN protein levels has been a subject of conflicting reports. While some studies in SMA mouse models showed no detectable increase in total SMN protein levels in the central nervous system despite the increase in mRNA, other studies observed a significant increase in the number of nuclear structures called "gems" (Gemini of Cajal bodies).[2] Gems are foci containing high concentrations of SMN protein, and their number is often used as an indirect measure of functional SMN protein levels.

| Experimental Model | This compound Dose | Effect on Total SMN Protein | Effect on Nuclear Gems | Reference |

| 2B/- SMA Mice (Motor Neurons) | 20 mg/kg | No significant difference | Doubled the number of motor neurons containing gems | [2] |

| SMAΔ7 Mice (CNS) | 10 mg/kg | No detectable increase | Not Reported | |

| Healthy Volunteers (Phase 1b Trial) | Multiple ascending doses | No change in SMN protein levels in the blood | Not Applicable | [3] |

Table 3: Summary of the effects of this compound on SMN protein levels and nuclear gems.

It is noteworthy that the development of this compound was halted after a Phase 1b clinical trial in healthy volunteers showed that while the drug effectively inhibited DcpS in the blood, it did not lead to a change in SMN protein levels.[3] This finding suggests that the link between DcpS inhibition and increased functional SMN protein may be more complex than initially hypothesized, or that the modest increases in mRNA observed in preclinical models do not translate to a significant increase in protein in humans.

Proposed Mechanism of Action

The precise molecular pathway linking the inhibition of the DcpS enzyme to an increase in SMN2 expression and, putatively, functional SMN protein, is not yet fully elucidated. The prevailing hypothesis suggests that by inhibiting DcpS, this compound causes an accumulation of capped mRNA fragments, which may then influence various aspects of RNA metabolism, including pre-mRNA splicing.[4] There is a strong correlation between the potency of DcpS inhibition and the activation of the SMN2 promoter in cell-based assays, suggesting a direct link.[5] However, some studies have also proposed that the therapeutic benefits of this compound in SMA mouse models might be, in part, independent of its effects on SMN protein levels.

References

- 1. What are DCPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smanewstoday.com [smanewstoday.com]

- 4. In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels | PLOS One [journals.plos.org]

- 5. DcpS as a Therapeutic Target for Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Therapy RG3039 for Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis for patients. The relentless search for novel therapeutic strategies has led to the investigation of various molecular targets. This document provides a comprehensive technical overview of the investigational therapy RG3039, a small molecule inhibitor of the mRNA decapping enzyme scavenger (DCPS), and its potential application in the treatment of glioblastoma. Preclinical studies have demonstrated that DCPS is overexpressed in GBM and is associated with poor patient survival.[1][2] this compound has shown robust anti-GBM activity in various preclinical models, including cell lines, patient-derived organoids, and orthotopic mouse models.[1][2][3] The therapeutic mechanism of this compound in glioblastoma is primarily attributed to the downregulation of STAT5B expression, which subsequently suppresses proliferation, survival, and colony formation of GBM cells.[1][2][3] This whitepaper will delve into the core mechanism of action, summarize key quantitative data from preclinical studies, detail experimental protocols, and provide visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the mRNA Decapping Scavenger Enzyme (DCPS)

This compound is an orally active quinazoline derivative that potently and selectively inhibits the mRNA decapping enzyme scavenger (DCPS).[2][3] DCPS is a cap-hydrolyzing enzyme involved in the 5'-to-3' mRNA decay pathway. In the context of glioblastoma, DCPS is significantly overexpressed compared to normal brain tissue, and its higher expression correlates with a poorer prognosis for patients.[2]

The proposed mechanism of action for this compound's anti-glioblastoma effect centers on the inhibition of DCPS, which leads to the downstream downregulation of Signal Transducer and Activator of Transcription 5B (STAT5B).[1][2][3] STAT5B is a key signaling molecule that promotes cell proliferation, survival, and colony formation. By inhibiting DCPS, this compound effectively disrupts this pro-tumorigenic signaling cascade in glioblastoma cells.[1][2]

Signaling Pathway

Caption: this compound inhibits DCPS, leading to STAT5B downregulation and reduced tumor cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in glioblastoma models.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 of this compound (µM) | Reference |

| U87 | Not explicitly stated, but effective | [2] |

| U251 | Not explicitly stated, but effective | [2] |

| General Range | 1.8 µM to 6.3 µM | [2] |

Note: The primary study demonstrated a concentration-dependent suppression of proliferation and colony formation, as well as induction of apoptosis, but specific IC50 values for each cell line were presented as a range.

Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Mouse Model

| Treatment Group | Median Survival (days) | Statistical Significance (vs. DMSO) | Reference |

| DMSO (Control) | Not explicitly stated | - | [4] |

| This compound (20 mg/kg) | Significantly extended | p < 0.05 | [4] |

| Temozolomide (TMZ) | Significantly extended | p < 0.05 | [4] |

Note: The study demonstrated a significant survival benefit for mice treated with this compound compared to the control group.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the preclinical assessment of this compound for glioblastoma.

Cell Culture and Reagents

-

Cell Lines: Human glioblastoma cell lines U87 and U251 were utilized.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create stock solutions for in vitro and in vivo experiments.

Proliferation and Colony Formation Assays

-

Proliferation Assay:

-

GBM cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of this compound or DMSO (vehicle control).

-

Cell viability was assessed at specified time points (e.g., 72 hours) using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

-

Absorbance was measured at 450 nm to determine the relative number of viable cells.

-

-

Colony Formation Assay:

-

A low density of GBM cells was seeded in 6-well plates.

-

Cells were treated with different concentrations of this compound or DMSO.

-

The medium was replaced every 3-4 days with fresh medium containing the respective treatments.

-

After a suitable incubation period (e.g., 2 weeks), colonies were fixed with methanol and stained with crystal violet.

-

The number of colonies was counted to assess the long-term proliferative capacity.

-

Apoptosis Assay

-

Annexin V-FITC/PI Staining:

-

GBM cells were treated with this compound or DMSO for a specified duration.

-

Cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

The percentage of apoptotic cells (Annexin V-positive) was quantified using flow cytometry.

-

Patient-Derived Glioblastoma Organoids (GBOs)

-

Establishment:

-

Freshly resected GBM tumor tissues were obtained from patients.

-

Tissues were mechanically and enzymatically dissociated to obtain single cells.

-

Cells were embedded in Matrigel and cultured in a specialized organoid medium.

-

-

Drug Treatment and Viability Assessment:

-

Established GBOs were treated with this compound or DMSO.

-

Organoid viability was assessed using assays such as CellTiter-Glo 3D.

-

Orthotopic Glioblastoma Mouse Model

-

Animal Model: BALB/c nude mice were used for the study.

-

Tumor Implantation:

-

U251 glioblastoma cells were stereotactically implanted into the brains of the mice.

-

-

Treatment Regimen:

-

Once tumors were established, mice were randomized into treatment groups: this compound (e.g., 20 mg/kg), temozolomide (positive control), or DMSO (vehicle control).

-

Treatments were administered orally on a defined schedule.

-

-

Efficacy Evaluation:

-

Mouse survival was monitored daily.

-

Tumor burden was assessed using methods such as bioluminescence imaging or magnetic resonance imaging (MRI).

-

At the end of the study, brains were harvested for histological analysis.

-

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound in glioblastoma models.

Clinical Perspective

While preclinical data are promising, the clinical development of this compound for glioblastoma is in its early stages. A Phase 1 clinical trial in healthy volunteers has shown that this compound is safe and well-tolerated at the highest tested dose (3 mg/kg).[2][3] The excellent central nervous system bioavailability observed in preclinical studies further supports its potential for treating brain tumors.[1][2][3] However, as of the latest available information, there are no active or completed clinical trials specifically investigating this compound in glioblastoma patients.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for glioblastoma by targeting the DCPS enzyme, a previously underexplored vulnerability in this aggressive brain tumor. The preclinical evidence strongly suggests that this compound possesses potent anti-GBM activity, mediated through the downregulation of the STAT5B signaling pathway.[1][2][3] The favorable safety profile in healthy volunteers and its ability to penetrate the central nervous system make it a compelling candidate for further clinical investigation in glioblastoma.[1][2][3]

Future research should focus on:

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in glioblastoma patients.

-

Investigating potential synergistic effects of this compound in combination with the standard of care (temozolomide and radiation) and other targeted therapies.

-

Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Further elucidating the downstream molecular consequences of DCPS inhibition in glioblastoma to uncover additional therapeutic targets.

The development of this compound for glioblastoma is a promising avenue of research that warrants continued and rigorous investigation to translate these preclinical findings into meaningful clinical benefits for patients.

References

- 1. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Effect of RG3039 on Motor Neuron Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigational drug RG3039 and its effects on motor neuron survival, with a primary focus on its preclinical evaluation for Spinal Muscular Atrophy (SMA). This compound is a small molecule inhibitor of the scavenger mRNA decapping enzyme DcpS. This document details the mechanism of action, summarizes key quantitative data from pivotal preclinical studies in various SMA mouse models, and provides detailed experimental protocols. The aim is to offer a thorough resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction to Spinal Muscular Atrophy and this compound

Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy.[1][2][3] The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, which results in insufficient levels of the SMN protein.[1][2][3] All SMA patients retain at least one copy of the highly similar SMN2 gene.[1][3] However, due to a single nucleotide difference, the majority of the mRNA transcribed from SMN2 undergoes alternative splicing, excluding exon 7 and producing a truncated, unstable, and non-functional SMN protein.[1] Consequently, strategies to increase the production of full-length SMN protein from the SMN2 gene have been a major focus of therapeutic development.[1][4]

This compound, a C5-substituted quinazoline derivative, emerged from a high-throughput screen for compounds that could increase SMN2 promoter activity.[1][4] It is an orally bioavailable, brain-penetrant small molecule that was later identified as a potent inhibitor of the scavenger mRNA decapping enzyme, DcpS.[1][4][5] While initial studies suggested a role in activating the SMN2 promoter, its primary and most robustly demonstrated mechanism of action is the inhibition of DcpS.[1][2][5]

Mechanism of Action of this compound

This compound's primary molecular target is the DcpS enzyme, which is involved in the 3' to 5' mRNA decay pathway. DcpS hydrolyzes the m7GpppN cap structure of mRNA fragments, a final step in mRNA turnover.[5] The inhibition of DcpS by this compound is thought to modulate RNA metabolism, which may indirectly influence the expression of the SMN protein.[5] While the precise downstream effects of DcpS inhibition on SMN protein levels in vivo have been shown to be modest, the compound has demonstrated significant therapeutic benefits in animal models of SMA.[2][5]

Signaling Pathway

Preclinical Efficacy of this compound in SMA Mouse Models

This compound has been evaluated in multiple mouse models of SMA, demonstrating significant improvements in survival, motor function, and neuromuscular pathology.[1][4][5]

Quantitative Data on Survival and Motor Function

| Mouse Model | Treatment Details | Median Survival | Weight Increase | Motor Function Improvement | Reference |

| 2B/- SMA | 20 mg/kg, daily, P4 onwards | >600% increase (18 days vs. >112 days) | Significant improvement | Improved righting reflex and grip strength | [1] |

| Taiwanese 5058 Hemi SMA | 20 mg/kg, daily, P4 onwards | Significant extension of survival | N/A | Improved motor function | [1] |

| SMAΔ7 | 10 mg/kg, daily, P1 onwards | 26% increase | 16% increase in maximal weight | Improved motor function | [5] |

| ChATCre+SmnRes SMA | 10 mg/kg, daily, P1 onwards | 66% increase (25 days vs. 41.5 days) | 55% increase in maximal weight | N/A | [5] |

Quantitative Data on Cellular and Molecular Effects

| Parameter | Mouse Model | Treatment Details | Result | Reference |

| DcpS Inhibition (in vitro) | Human DcpS enzyme | N/A | IC50: 4.2 ± 0.13 nM, IC90: 40 nM | [1] |

| DcpS Inhibition (in vivo) | Normal littermate and SMA mice | 3 or 10 mg/kg, P1-P10 | ~90% inhibition within 2h, ~80% at 72h post-dose | [5] |

| SMN Transcript Levels | SMAΔ7 | 10 mg/kg, P1-P10 | ~30-40% increase in full-length SMN in neural tissues | [5] |

| SMN Protein Levels | 2B/- SMA and SMAΔ7 | 20 mg/kg (2B/-) or 10 mg/kg (SMAΔ7) | No significant difference in total SMN protein levels | [1][5] |

| Motor Neuron Gem Count | 2B/- SMA | 20 mg/kg, P4-P16 | Doubled the number of motor neurons with gems; restored to ~75% of control levels | [1] |

| Motor Neuron Number | 2B/- SMA | 20 mg/kg, P4-P16 | Attenuated motor neuron loss (not statistically significant vs. vehicle) | [1] |

| Neuromuscular Junction (NMJ) Innervation | SMAΔ7 | 10 mg/kg, daily | Improved NMJ synaptic innervation and function | [2][5] |

Experimental Protocols

In Vitro DcpS Inhibition Assay

Objective: To determine the potency of this compound in inhibiting human DcpS enzyme activity.

Methodology:

-

Recombinant human DcpS (hDcpS) enzyme is incubated with varying concentrations of this compound.

-

A synthetic m7Gppp-RNA substrate is added to the reaction mixture.

-

The reaction is allowed to proceed at a specified temperature and for a set duration.

-

The amount of hydrolyzed cap structure (m7GMP) is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

-

The percentage of inhibition is calculated for each this compound concentration, and the IC50 and IC90 values are determined by fitting the data to a dose-response curve.

Animal Studies in SMA Mouse Models

Objective: To evaluate the in vivo efficacy of this compound on survival, motor function, and neuropathology in SMA mice.

Methodology:

-

Animal Models: Commonly used models include the Taiwanese 5058 Hemi, 2B/-, and SMAΔ7 mice, which exhibit varying degrees of SMA severity.[1][5]

-

Dosing: this compound is typically dissolved in a vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water) and administered daily via oral gavage (po). Dosing regimens vary, for example, 10 mg/kg or 20 mg/kg starting from postnatal day 1 (P1) or P4.[1][5][6]

-

Survival Analysis: Treated and vehicle control groups are monitored daily, and survival is recorded. Kaplan-Meier survival curves are generated to compare the median survival between groups.

-

Motor Function Assessment: A battery of behavioral tests is performed at regular intervals, which may include:

-

Righting reflex: Time taken for a pup to right itself when placed on its back.

-

Grip strength: Measured using a grip strength meter.

-

Tube test: Time taken to turn in a narrow tube.

-

-

Histological and Molecular Analysis: At predetermined endpoints, tissues (spinal cord, brain, muscle) are harvested.

-

Immunofluorescence: Spinal cord sections are stained for motor neuron markers (e.g., ChAT) and SMN to quantify motor neuron numbers and nuclear gem bodies.[1]

-

Neuromuscular Junction (NMJ) Analysis: Muscle tissue is stained to assess the integrity and innervation of NMJs.

-

RT-qPCR and Western Blotting: Tissues are processed to quantify SMN mRNA and protein levels, respectively.[5]

-

Ex Vivo DcpS Activity Assay: Brain tissue is collected at various time points after the final dose to measure the extent and duration of DcpS inhibition.[1]

-

Clinical Development and Conclusion

References

- 1. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DcpS inhibitor this compound improves motor function in SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. The candidate drug this compound provides benefit in SMA animal models - Institut de Myologie [institut-myologie.org]

- 5. academic.oup.com [academic.oup.com]

- 6. neurology.org [neurology.org]

- 7. biospace.com [biospace.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. smanewstoday.com [smanewstoday.com]

The Role of DcpS in Cancer Biology and its Inhibition by RG3039: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The scavenger mRNA decapping enzyme, DcpS, is emerging as a compelling therapeutic target in oncology. This enzyme, crucial for the final steps of mRNA decay, has been found to be dysregulated in several cancer types, including glioblastoma and colorectal cancer, where its expression levels correlate with patient prognosis. DcpS influences cellular processes that are critical for cancer cell proliferation and survival. RG3039, a potent and specific small molecule inhibitor of DcpS, has demonstrated significant anti-cancer activity in preclinical models. Originally developed for spinal muscular atrophy, this compound has shown promise in oncology, particularly in glioblastoma, by modulating key signaling pathways and inducing cancer cell death. This technical guide provides an in-depth overview of the role of DcpS in cancer biology, the mechanism of action of this compound, and detailed experimental protocols for studying this novel therapeutic target.

The DcpS Enzyme in Cancer Biology

The scavenger decapping enzyme DcpS is a key player in the 3'-to-5' mRNA decay pathway. Its primary function is to hydrolyze the residual m7GpppN cap structure from mRNA fragments, a critical step for recycling cap structures and maintaining cellular homeostasis.[1]

Function and Regulation in Cancer

In the context of cancer, the role of DcpS is multifaceted. It is not only involved in mRNA turnover but also in pre-mRNA splicing and miRNA degradation.[2] Dysregulation of these processes can lead to altered gene expression profiles that favor tumor growth and survival. While the precise mechanisms of DcpS regulation in cancer are still under investigation, its overexpression in certain malignancies suggests a role in promoting tumorigenesis.

Expression in Various Cancer Types

Studies have shown that DcpS is overexpressed in several cancer types. For instance, in glioblastoma (GBM), higher DcpS expression is associated with poorer patient survival.[2] Similarly, in colorectal cancer (CRC), both mRNA and protein levels of DcpS are significantly upregulated in tumor tissue compared to normal tissue.[3] However, in cutaneous squamous cell carcinoma (SCC), reduced or absent DcpS protein expression has been observed in a significant portion of tumors, suggesting a more complex, context-dependent role.[4]

Data Presentation: DcpS Expression in Human Cancers

| Cancer Type | DcpS Expression Status | Prognostic Significance | Reference |

| Glioblastoma (GBM) | Overexpressed | High expression associated with poor survival | [2] |

| Colorectal Cancer (CRC) | Upregulated in tumor tissue | Low mRNA levels associated with decreased survival | [3] |

| Cutaneous Squamous Cell Carcinoma (SCC) | Reduced or no expression in a subset of tumors | Anti-tumorigenic phenotype with decreased DcpS | [4] |

| Acute Myeloid Leukemia (AML) | Identified as a dependency | Essential for AML cell viability | [2] |

This compound: A Potent DcpS Inhibitor

This compound is a quinazoline-based small molecule that acts as a highly potent and specific inhibitor of the DcpS enzyme.[5][6] It was initially developed for the treatment of Spinal Muscular Atrophy (SMA) and has undergone a Phase 1 clinical trial in healthy volunteers where it was found to be safe and well-tolerated.[2] Its excellent central nervous system bioavailability makes it a particularly interesting candidate for brain cancers like GBM.[2]

Mechanism of Action in Cancer

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of DcpS. In glioblastoma, this inhibition leads to the downregulation of Signal Transducer and Activator of Transcription 5B (STAT5B).[2] STAT5B is a transcription factor known to promote cell proliferation and survival in various cancers.[7][8][9][10] By downregulating STAT5B, this compound effectively suppresses the growth and survival of GBM cells.[2]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models.

In Vitro Activity:

This compound has shown potent growth inhibitory effects on glioblastoma cell lines in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87 | Glioblastoma | 1.8 - 6.3 | [2] |

| U251 | Glioblastoma | 1.8 - 6.3 | [2] |

In Vivo Efficacy:

In orthotopic mouse models of glioblastoma, this compound has demonstrated the ability to prolong survival.

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| U251 orthotopic mouse model | Glioblastoma | This compound | Significantly prolonged survival (Median survival: 29 days vs. 23 days for control) | [2][11] |

| U87 orthotopic mouse model | Glioblastoma | This compound | Significantly prolonged survival | [11] |

| AML patient-derived xenograft | Acute Myeloid Leukemia | This compound | Exhibited anti-leukemic effects | [2] |

| SMA mouse models | Spinal Muscular Atrophy | This compound | Extended survival and improved motor function | [4][12][13] |

Signaling Pathways and Visualizations

DcpS-STAT5B Signaling Pathway in Glioblastoma

The inhibition of DcpS by this compound leads to a downstream cascade that culminates in the suppression of glioblastoma cell proliferation and survival through the downregulation of STAT5B.

Caption: DcpS-STAT5B signaling pathway in glioblastoma.

Experimental Workflow for Preclinical Evaluation

A typical workflow for the preclinical evaluation of a DcpS inhibitor like this compound involves a series of in vitro and in vivo experiments.

Caption: A typical preclinical evaluation workflow.

Logical Relationship of DcpS Inhibition and Anti-Cancer Effects

The therapeutic rationale for targeting DcpS in cancer is based on a clear logical progression from enzyme inhibition to cellular and organismal effects.

Caption: Logical flow of DcpS inhibition to anti-cancer effects.

Detailed Experimental Protocols

DcpS Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DcpS.

Materials:

-

Recombinant human DcpS enzyme

-

m7GpppG cap analog substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

Quench solution (e.g., 0.1 M HCl)

-

Detection system (e.g., HPLC-based method to separate and quantify the product m7GMP)

Procedure:

-

Prepare a reaction mixture containing assay buffer and the m7GpppG substrate.

-

Add this compound or test compound at various concentrations.

-

Initiate the reaction by adding the recombinant DcpS enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the quench solution.

-

Analyze the reaction mixture by HPLC to quantify the amount of m7GMP produced.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., U87, U251)

-

Cell culture medium and supplements

-

96-well plates

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Colony Formation Assay

This assay evaluates the ability of single cancer cells to undergo sustained proliferation and form colonies, a measure of clonogenic survival.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

6-well plates

-

This compound or other test compounds

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.

-

Treat the cells with various concentrations of this compound or test compound and incubate for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with the fixation solution, and then stain with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and survival fraction for each treatment condition.

Orthotopic Glioblastoma Mouse Model

This in vivo model involves the implantation of human glioblastoma cells into the brains of immunodeficient mice to mimic the human disease.

Materials:

-

Immunodeficient mice (e.g., nude or NSG mice)

-

Human glioblastoma cell lines (e.g., U87, U251) engineered to express a reporter gene (e.g., luciferase)

-

Stereotactic apparatus for intracranial injection

-

This compound or other test compounds formulated for in vivo administration (e.g., oral gavage)

-

Bioluminescence imaging system

Procedure:

-

Anesthetize the mice and secure them in the stereotactic apparatus.

-

Create a small burr hole in the skull at a predetermined coordinate.

-

Slowly inject the glioblastoma cells into the brain parenchyma.

-

Allow the tumors to establish, which can be monitored by bioluminescence imaging.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule.

-

Monitor tumor growth over time using bioluminescence imaging.

-

Monitor the health and survival of the mice.

-

At the end of the study, tissues can be collected for further analysis (e.g., histology, Western blotting).

Western Blotting for STAT5B

This technique is used to detect and quantify the levels of STAT5B protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against STAT5B

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against STAT5B.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The scavenger decapping enzyme DcpS represents a novel and promising target in cancer therapy. Its inhibitor, this compound, has demonstrated compelling preclinical anti-cancer activity, particularly in glioblastoma. The mechanism of action, involving the downregulation of the key oncogenic transcription factor STAT5B, provides a strong rationale for its clinical development. Further research is warranted to explore the efficacy of this compound in a broader range of cancers, both as a monotherapy and in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide will facilitate further investigation into the role of DcpS in cancer and the therapeutic potential of its inhibitors.

References

- 1. Home page - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 2. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pre-clinical models for evaluating glioma targeted immunotherapies [frontiersin.org]

- 4. The DcpS inhibitor this compound improves motor function in SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT5B | Cancer Genetics Web [cancer-genetics.org]

- 6. STAT5b: A master regulator of key biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural requirements for C. elegans DcpS substrates based on fluorescence and HPLC enzyme kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decapping Scavenger Enzyme Activity toward N2-Substituted 5′ End mRNA Cap Analogues - PMC [pmc.ncbi.nlm.nih.gov]

RG3039 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG3039 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the mRNA decapping scavenger enzyme DcpS.[1][2] Initially developed for the treatment of Spinal Muscular Atrophy (SMA), this compound has been the subject of extensive preclinical research and has undergone Phase 1 clinical evaluation in healthy volunteers. This document provides a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, mechanism of action, synthesis, preclinical and clinical data, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as PF-06687859, is a C5-substituted 2,4-diaminoquinazoline derivative.[2]

Chemical Name: 5-[[1-[(2,6-dichlorophenyl)methyl]-4- piperidinyl]methoxy]-2,4-quinazolinediamine Molecular Formula: C₂₁H₂₃Cl₂N₅O[1] Molecular Weight: 432.35 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [3] |

| Solubility | Soluble in DMSO (5 mg/mL); Insoluble in water and ethanol | [1][4] |

| Storage | -20°C as a solid | [3] |

| UV/Vis. λmax | 222, 244 nm | [3] |

| Purity | ≥98% | [3] |

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of the mRNA decapping scavenger enzyme (DcpS).[2] DcpS is involved in the final step of mRNA degradation, hydrolyzing the 5' cap structure (m⁷GpppN) of mRNA fragments.

In the context of Spinal Muscular Atrophy (SMA), the therapeutic rationale for inhibiting DcpS is linked to the SMN2 gene. SMA is caused by a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletion of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in most of the transcribed mRNA, resulting in a truncated, unstable protein. By inhibiting DcpS, this compound is thought to modulate the cellular environment to favor the inclusion of exon 7 in the SMN2 transcript, thereby increasing the production of full-length, functional SMN protein.

Caption: Proposed mechanism of action for this compound in SMA.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of the C5-substituted 2,4-diaminoquinazoline derivative this compound was completed by Repligen Corporation.[2] The general class of 2,4-diaminoquinazolines can be synthesized through methods such as the nucleophilic addition/cyclization of anthranilonitriles with isothiocyanate derivatives.

Preclinical Data

This compound has undergone extensive preclinical evaluation in mouse models of SMA. These studies have demonstrated its ability to cross the blood-brain barrier, inhibit DcpS in the central nervous system, and improve disease phenotypes.

Table 2: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/System | Source |

| DcpS IC₅₀ | 4.2 ± 0.13 nM | Human (in vitro) | [2] |

| DcpS IC₉₀ | 40 nM | Human (in vitro) | [2] |

| DcpS Inhibition (in vivo) | >90% | Mouse brain |

Table 3: Pharmacokinetic Parameters of this compound in Adult Wild-Type Mice (10 mg/kg, oral administration)

| Parameter | Plasma | Brain |

| Cₘₐₓ (ng/mL or ng/g) | 130 ± 19 | 1200 ± 160 |

| Tₘₐₓ (h) | 4 | 8 |

| AUC₀₋₂₄ (ng·h/mL or ng·h/g) | 1500 ± 190 | 25000 ± 2900 |

| t₁/₂ (h) | 6.8 | 21 |

| Brain/Plasma Ratio | - | 17 |

Source: Adapted from Gogliotti et al., 2013.

Table 4: Dose-Dependent Survival in 2B/- SMA Mice

| Dose (mg/kg/day, p.o.) | Median Lifespan (days) |

| Vehicle | 18.5 |

| 0.25 | 20 |

| 0.5 | 22 |

| 2.5 | 123 |

| 10 | 134 |

| 20 | 112 |

Source: Adapted from Gogliotti et al., 2013.

Clinical Data

This compound has been evaluated in a Phase 1 clinical trial in healthy volunteers. The study was a blinded, ascending, single-dose trial involving 32 participants.

The key findings from the Phase 1 trial were:

-

Safety and Tolerability: this compound was well-tolerated at all doses administered, with no serious adverse events reported.[5][6]

-

Pharmacodynamics: The data demonstrated a dose-related drug response, achieving over 90% inhibition of the target enzyme DcpS in peripheral blood cells for 48 hours with a single dose.[2][7]

Despite these promising early results, the development of this compound for SMA was discontinued as it did not lead to an increase in SMN protein levels in humans.

Experimental Protocols

DcpS Inhibition Assay (Ex Vivo)

This protocol describes the measurement of DcpS enzyme activity in tissue homogenates from this compound-treated animals.

-

Tissue Homogenization: Brain tissues are collected from treated and control animals and homogenized in an appropriate buffer.

-

Protein Quantification: The protein concentration of the homogenates is determined using a standard method (e.g., BCA assay).

-

Decapping Reaction: A defined amount of protein extract (e.g., 20 µg) is incubated with a radiolabeled m⁷GpppG cap analog substrate in a decapping buffer.

-

Reaction Termination: The reaction is stopped at a specific time point.

-

Analysis: The reaction products are separated by thin-layer chromatography (TLC) and visualized and quantified using a phosphorimager. The degree of DcpS inhibition is determined by comparing the amount of cleaved cap analog in samples from this compound-treated animals to that in vehicle-treated controls.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The DcpS inhibitor this compound improves survival, function and motor unit pathologies in two SMA mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Repligen Corporation Announces Favorable Results from Phase 1 Clinical Trial of Experimental Treatment for Spinal Muscular Atrophy - BioSpace [biospace.com]

- 6. Effect of the mRNA decapping enzyme scavenger (DCPS) inhibitor this compound on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

RG3039 Target Validation in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG3039 is a brain-penetrant, orally bioavailable small molecule initially developed as a potential therapeutic for Spinal Muscular Atrophy (SMA).[1][2] Extensive preclinical research identified its primary molecular target as the scavenger mRNA decapping enzyme, DcpS.[2][3] In SMA models, inhibition of DcpS by this compound led to significant improvements in survival and motor function, hypothesized to be linked to the modulation of Survival Motor Neuron (SMN) protein levels.[1][2] More recently, the DcpS-inhibiting mechanism of this compound has been explored in other neurological contexts, such as glioblastoma (GBM), where it has shown anti-tumor activity by downregulating STAT5B.[4][5] This technical guide provides an in-depth summary of the target validation for this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to support further research and development.

Molecular Target and Mechanism of Action

Primary Target: Scavenger Decapping Enzyme (DcpS)

The molecular target of this compound was identified through an unbiased protein microarray strategy as the scavenger decapping enzyme, DcpS.[6] DcpS is an enzyme involved in the final step of 3' to 5' mRNA degradation, where it hydrolyzes the m7GpppN cap structure remaining after exonucleolytic decay.[6][7] this compound is a potent inhibitor of DcpS, binding to its active site and rendering it catalytically inactive.[6][8]

Proposed Mechanism in Spinal Muscular Atrophy (SMA)

SMA is a neurodegenerative disease caused by insufficient levels of the SMN protein due to mutations in the SMN1 gene.[2] A paralogous gene, SMN2, produces only a small amount of functional, full-length SMN protein.[2] The therapeutic hypothesis for this compound in SMA is that by inhibiting DcpS, it modulates the processing or stability of SMN2 mRNA, leading to increased production of functional SMN protein.[2][9] Preclinical studies demonstrated that this compound treatment increased the number of SMN-containing nuclear structures, known as gems, in motor neurons, which serves as an indirect measure of increased functional SMN levels.[1][2]

Proposed Mechanism in Glioblastoma (GBM)

In glioblastoma, DcpS is often overexpressed and associated with poor patient survival.[4][5] The anti-tumor effect of this compound in this context is linked to a different downstream pathway. Inhibition of DcpS by this compound in GBM cells leads to the downregulation of Signal Transducer and Activator of Transcription 5B (STAT5B) expression.[4][5] STAT5B is known to promote cell proliferation and survival; its downregulation by this compound suppresses these oncogenic activities.[4][5][10]

Figure 1: Proposed mechanisms of this compound in SMA and GBM.

In Vitro Target Engagement and Potency

This compound is a highly potent inhibitor of human DcpS (hDcpS) enzyme activity. Multiple in vitro studies have confirmed its low nanomolar to picomolar potency. This strong target engagement is the basis for its biological effects observed in subsequent cellular and animal models.

| Parameter | Value | Reference |

| IC50 | 4.2 ± 0.13 nM | [1][11] |

| IC50 | 3.4 nM | [12] |

| IC50 | 0.069 nM | [13] |

| IC90 | 40 nM | [1][11] |

Table 1: In Vitro Inhibitory Potency of this compound against DcpS Enzyme.

Preclinical Validation in Neurological Disorder Models

The efficacy of this compound has been extensively validated in multiple mouse models of SMA and, more recently, in models of glioblastoma.

Spinal Muscular Atrophy (SMA) Mouse Models

This compound demonstrates excellent oral bioavailability and CNS penetration, key characteristics for treating a neurological disorder.[1]

| Pharmacokinetic Parameter | Value | Animal Model | Reference |

| Brain Half-Life (t1/2) | ~10 hours (single dose) | Adult WT Mice | [1] |

| Brain Half-Life (t1/2) | 31-40 hours (repeat dose) | 2B/- SMA Mice | [1] |

| Brain-to-Plasma Ratio (AUC) | 9.3 - 31 | 2B/- SMA Mice | [1] |

Table 2: Pharmacokinetic Properties of this compound in Mice.

Treatment with this compound resulted in significant, dose-dependent increases in lifespan and improvements in motor function across different SMA mouse models. Early therapeutic intervention proved critical for achieving the most profound benefits.[1][2][14]

| Mouse Model | Dosing Regimen | Median Survival vs. Vehicle | Key Functional Outcomes | Reference |

| Severe SMA (Δ7) | 10 mg/kg, daily from P1 | 26% increase | Improved righting time and ambulatory index | [12] |

| Taiwanese (5058 Hemi) | 20 mg/kg, daily from P4 | 38% increase | Improved righting reflex | [1] |

| 2B/- SMA | 2.5 mg/kg, daily P4-P20 | 565% increase (123 vs 18.5 days) | Dose-dependent functional improvement | [1][14] |

| 2B/- SMA | 10 mg/kg, daily P4-P20 | 624% increase (134 vs 18.5 days) | Dose-dependent functional improvement | [1][14] |

| 2B/- SMA | 20 mg/kg, daily P4-P20 | 505% increase (112 vs 18.5 days) | Dose-dependent functional improvement | [1][14] |

Table 3: Summary of Efficacy Data for this compound in SMA Mouse Models.